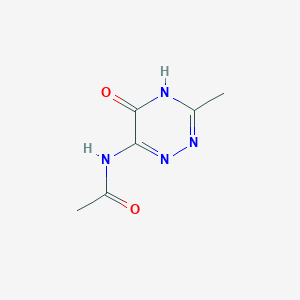
3,3'-Dihexyloxacarbocyanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Dihexyloxacarbocyanine: is a lipophilic fluorescent dye commonly used in cell biology and biochemistry. It is known for its ability to selectively stain cellular membranes, particularly the mitochondria and endoplasmic reticulum. This compound is valuable for visualizing cellular structures and studying various cellular processes.
準備方法
Synthetic Routes and Reaction Conditions: 3,3’-Dihexyloxacarbocyanine can be synthesized through a condensation reaction between 3-hexyl-2-methylbenzoxazolium iodide and 3-hexyl-2-methylbenzoxazolium iodide in the presence of a base. The reaction typically occurs in a solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods: Industrial production of 3,3’-Dihexyloxacarbocyanine involves large-scale synthesis using similar condensation reactions. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
化学反応の分析
Types of Reactions:
Oxidation: 3,3’-Dihexyloxacarbocyanine can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: It can participate in substitution reactions, especially at the benzoxazolium ring.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophilic reagents under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of 3,3’-Dihexyloxacarbocyanine.
Reduction: Reduced forms of the compound.
Substitution: Substituted benzoxazolium derivatives.
科学的研究の応用
Chemistry:
- Used as a fluorescent probe to study membrane dynamics and interactions.
- Employed in the synthesis of other fluorescent compounds.
Biology:
- Stains mitochondria and endoplasmic reticulum in live cells, aiding in the visualization of these organelles.
- Used to monitor changes in mitochondrial membrane potential, which is crucial for studying apoptosis and other cellular processes .
Medicine:
- Applied in diagnostic assays to detect cellular changes and abnormalities.
- Utilized in research on cancer treatment, particularly in photodynamic therapy .
Industry:
- Incorporated in the manufacturing of diagnostic kits and assays.
- Used in the production of fluorescent dyes for various applications .
作用機序
3,3’-Dihexyloxacarbocyanine exerts its effects by integrating into cellular membranes due to its lipophilic nature. It selectively accumulates in the mitochondria and endoplasmic reticulum. Upon excitation with light, it emits fluorescence, allowing for the visualization of these organelles. The compound can also disrupt microtubules and inhibit organelle motility when photoexcited, leading to cell death .
類似化合物との比較
- 3,3’-Dipropylthiacarbocyanine iodide
- 3,3’-Diethyloxacarbocyanine iodide
- 3,3’-Dioctadecyloxacarbocyanine perchlorate
- 1,1’-Diethyl-2,2’-cyanine iodide
- 3,3’-Diethylthiacarbocyanine iodide
Comparison: 3,3’-Dihexyloxacarbocyanine is unique due to its specific staining properties and high selectivity for mitochondria and endoplasmic reticulum. Compared to other similar compounds, it offers a balance of lipophilicity and fluorescence intensity, making it particularly useful for live-cell imaging and studies involving membrane potential .
特性
分子式 |
C29H37N2O2+ |
|---|---|
分子量 |
445.6 g/mol |
IUPAC名 |
(2Z)-3-hexyl-2-[(E)-3-(3-hexyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole |
InChI |
InChI=1S/C29H37N2O2/c1-3-5-7-13-22-30-24-16-9-11-18-26(24)32-28(30)20-15-21-29-31(23-14-8-6-4-2)25-17-10-12-19-27(25)33-29/h9-12,15-21H,3-8,13-14,22-23H2,1-2H3/q+1 |
InChIキー |
GKLGUKVTTNJEBK-UHFFFAOYSA-N |
異性体SMILES |
CCCCCCN\1C2=CC=CC=C2O/C1=C\C=C\C3=[N+](C4=CC=CC=C4O3)CCCCCC |
正規SMILES |
CCCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



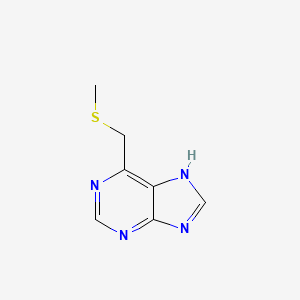
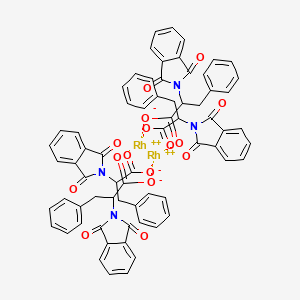
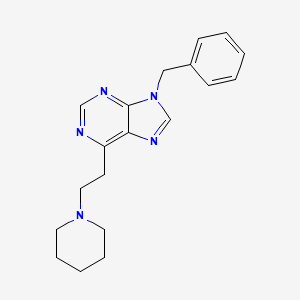
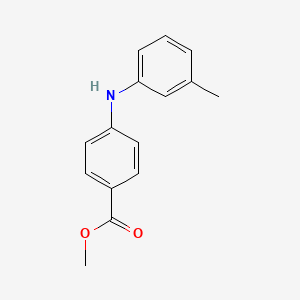

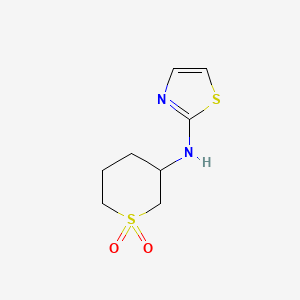
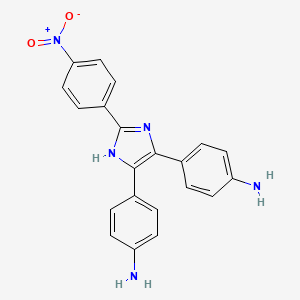


![2-[6-(Methylsulfanyl)-9h-purin-9-yl]ethanol](/img/structure/B12934701.png)
